![molecular formula C21H21FN4O2 B3010947 1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1396799-60-2](/img/structure/B3010947.png)
1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like this typically belong to the class of organic compounds known as ureas, which contain a functional group with the structure R1-N(R2)-C(=O)-N(R3)-R4, where R1 to R4 can be H or any organic group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an isocyanate (R-N=C=O) with an amine (R’-NH2) to form a urea (R-NH-CO-NH-R’) . The specific synthesis process for this compound would depend on the availability of the starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure .Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its functional groups. Ureas, for example, can undergo hydrolysis to form amines and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its molecular structure and the nature of its functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Activity
Compounds structurally similar to 1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea have demonstrated potential antifungal and antimicrobial activities. For instance, derivatives of 1,3,4-oxadiazole have shown fungitoxic action against organisms like A. niger and F. oxyporum, indicating their potential as antifungal agents (Mishra, Singh, & Wahab, 2000). Similarly, derivatives bearing the 1,2,4-oxadiazole ring have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains (Parikh & Joshi, 2014).
Potential in Cancer Research
Certain urea derivatives, which include the 1,2,4-oxadiazole moiety, have been identified as novel apoptosis inducers and potential anticancer agents. They have demonstrated activity against several cancer cell lines, suggesting their application in cancer research (Zhang et al., 2005).
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 1,3,4-oxadiazole have found applications in the development of efficient organic light-emitting diodes (OLEDs). These compounds have been used as ligands in iridium complexes, contributing to high performance and low efficiency roll-off in OLED devices (Jin et al., 2014).
Insect Growth Regulation
Urea derivatives with a structure related to 1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea have shown potential as insect growth regulators. Studies on the crystal structure of such compounds have revealed their potential in controlling insect growth (Zhong et al., 1999).
Antioxidant Activity
Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antioxidant activity, indicating potential application in combating oxidative stress-related conditions (George, Sabitha, Kumar, & Ravi, 2010).
Plant Biology
Urea derivatives, including those related to 1,2,4-oxadiazoles, have shown cytokinin-like activity, influencing plant cell division and differentiation. This indicates potential applications in plant biology and agriculture (Ricci & Bertoletti, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-16-11-5-6-12-17(16)23-20(27)25-21(13-7-2-8-14-21)19-24-18(26-28-19)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHDHZSKMBMCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

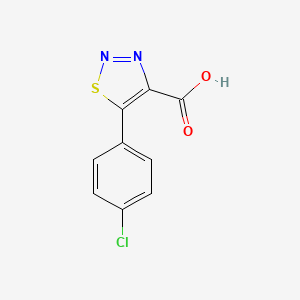
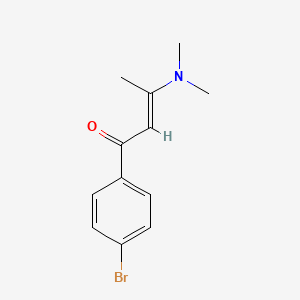
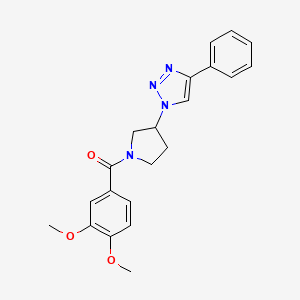
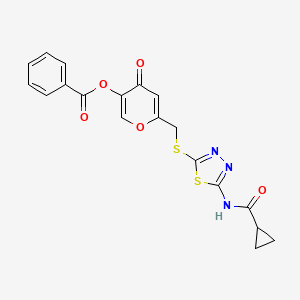
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3010872.png)
![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)
![1-(2,3-Dimethylindol-1-yl)-3-[4-[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol](/img/structure/B3010874.png)
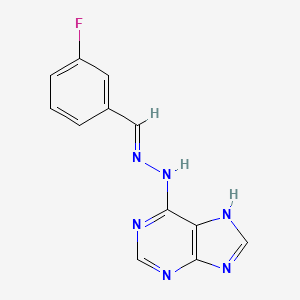


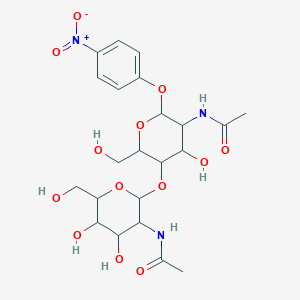
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3010883.png)
![Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3010885.png)
